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Compound of Interest

Compound Name: Cycloundecanone

Cat. No.: B1197894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and high-yield synthetic

route for the ring contraction of cyclododecanone to cycloundecanone. This transformation is

of significant interest in synthetic organic chemistry for the preparation of macrocyclic ketones,

which are valuable intermediates in the synthesis of fragrances, pharmaceuticals, and other

fine chemicals. The core of this methodology relies on a Favorskii-type rearrangement of an

α,α'-dihalocyclododecanone.

Synthetic Strategy: A Three-Step Ring Contraction
The conversion of cyclododecanone to its C-1 homologue, cycloundecanone, is efficiently

achieved through a three-step sequence. This process involves the initial α,α'-dibromination of

the starting ketone, followed by a Favorskii-type rearrangement to form a stable carboxylic acid

ester intermediate. The final step involves a Schmidt degradation of the corresponding

carboxylic acid to yield the desired cycloundecanone. This method has been reported to

produce high overall yields, making it a practical approach for laboratory-scale synthesis.[1][2]

The overall transformation can be visualized as follows:

Cyclododecanone 2,12-DibromocyclododecanoneBr₂, HBr Methyl 1-cycloundecenecarboxylate

1. NaOMe
2. Benzene Cycloundecanone

1. H₂SO₄, CHCl₃
2. NaN₃

3. Steam Distillation
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Caption: Reaction pathway for the synthesis of cycloundecanone.

Experimental Protocols
The following protocols are adapted from established literature procedures and provide a

detailed methodology for each synthetic step.[1][2]

Step 1: Synthesis of 2,12-Dibromocyclododecanone
This initial step involves the selective bromination of cyclododecanone at the α-positions.

Experimental Workflow:
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Reaction Setup
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Caption: Experimental workflow for the synthesis of 2,12-dibromocyclododecanone.

Methodology:
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A solution of cyclododecanone (1.0 mole) in 1.5 L of anhydrous diethyl ether is prepared in a

three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

The solution is cooled to 0–5 °C in an ice bath.

A solution of 30% hydrogen bromide in acetic acid (5 mL) is added.

Bromine (2.0 moles) is added dropwise over a period of 4-5 hours, maintaining the

temperature between 0–5 °C.

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the

same temperature.

The resulting white precipitate of 2,12-dibromocyclododecanone is collected by filtration.

The solid is washed with cold diethyl ether and dried under vacuum to yield the product.

Step 2: Synthesis of Methyl 1-
Cycloundecenecarboxylate
This step utilizes a Favorskii-type rearrangement of the dibrominated ketone in the presence of

a strong base to yield the ring-contracted ester.

Methodology:

A suspension of powdered sodium methoxide (2.31 moles) in 1.5 L of dry benzene is

prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer.[1]

The benzene solution of 2,12-dibromocyclododecanone from the previous step is added

portionwise over 30–40 minutes, maintaining the reaction temperature at 25–30 °C with an

ice bath.[1]

The reaction mixture is stirred for an additional 20 minutes at 25–30 °C.[1]

The mixture is then extracted successively with water, 5% hydrochloric acid, and saturated

aqueous sodium chloride solution.[1]
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The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under

reduced pressure to afford crude methyl 1-cycloundecenecarboxylate.

Step 3: Synthesis of Cycloundecanone
The final step involves the conversion of the ester to the target ketone via a Schmidt

degradation. Caution: This procedure involves the use of sodium azide and hydrazoic acid,

which are highly toxic and potentially explosive. This reaction must be performed in a well-

ventilated fume hood behind a safety shield.[1]

Methodology:

A mixture of methyl 1-cycloundecenecarboxylate (from the previous step), 900 mL of

chloroform, and 900 mL of concentrated sulfuric acid is stirred vigorously in a three-necked

flask.[1]

The mixture is heated to 35 °C.[1]

Sodium azide (1.2 moles) is added in small portions over a period of 30–50 minutes,

maintaining the temperature at 40 ± 2 °C.[1]

After the addition is complete, the mixture is stirred for an additional 10–15 minutes at 35–40

°C.[1]

The reaction is cooled to 5 °C and poured onto 1 kg of ice.[1]

The chloroform is removed by distillation, and the aqueous residue is subjected to steam

distillation.[1]

The steam distillate is extracted with chloroform and ether.[1]

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is

evaporated.

The residual oil is purified by vacuum distillation to give cycloundecanone.[1]

Quantitative Data Summary
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The following table summarizes the typical yields and key physical properties of the products

obtained in this synthetic sequence.

Step Product
Starting
Material

Reagents
Typical
Yield

Boiling
Point
(°C/mmH
g)

Refractiv
e Index
(n²⁵D)

1

2,12-

Dibromocy

clododeca

none

Cyclodode

canone

Br₂,

HBr/AcOH
90-95% - -

2

Methyl 1-

cycloundec

enecarbox

ylate

2,12-

Dibromocy

clododeca

none

NaOMe,

Benzene
92-95% - -

3
Cyclounde

canone

Methyl 1-

cycloundec

enecarbox

ylate

H₂SO₄,

NaN₃
83-85% 84-85 / 2

1.4794–

1.4796

Concluding Remarks
The described three-step synthesis provides a reliable and high-yielding pathway for the

preparation of cycloundecanone from the readily available cyclododecanone. The key

transformation, a Favorskii-type rearrangement, allows for an efficient ring contraction. The

detailed experimental protocols and quantitative data presented in this guide are intended to

enable researchers to successfully implement this synthesis in their laboratories. Careful

handling of hazardous reagents, particularly in the final Schmidt degradation step, is crucial for

a safe and successful outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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